Ruscorectal (association)

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chimiothérapie anticancéreuse

Ruscorectal, qui contient des complexes d'ions Ru (II) / (III), présente des applications potentielles en chimiothérapie anticancéreuse . Ces complexes peuvent offrir un potentiel plus important que les complexes Pt (II), connus pour provoquer de nombreux effets secondaires . Une grande attention a été accordée à la recherche sur les lignées de cellules cancéreuses, et des essais cliniques ont été menés sur les complexes de ruthénium .

Traitement du diabète de type 2

Les complexes de ruthénium sont également en cours d'évaluation pour le traitement du diabète de type 2 . Les mécanismes exacts et l'efficacité sont encore à l'étude.

Traitement de la maladie d'Alzheimer

Une autre application potentielle des complexes de ruthénium est le traitement de la maladie d'Alzheimer . Les complexes peuvent interagir avec les récepteurs biologiques liés à la maladie, bien que des recherches supplémentaires soient nécessaires pour confirmer leur efficacité.

Traitement du VIH

Les complexes de ruthénium sont en cours d'évaluation pour leur utilisation potentielle dans le traitement du VIH . Les complexes peuvent interférer avec la capacité du virus à se répliquer, mais des études supplémentaires sont nécessaires pour confirmer cela.

Photosensibilisateurs en chimiothérapie anticancéreuse

Les complexes de ruthénium sont évalués comme photosensibilisateurs potentiels avec des ligands polypyridiniques pour une utilisation en chimiothérapie anticancéreuse . Les photosensibilisateurs sont des substances qui produisent un changement chimique dans une autre substance lorsqu'elles sont exposées à la lumière.

Traitement des hémorroïdes et anesthésie locale

La ruscogénine, un composant de Ruscorectal, est un stéroïde anti-inflammatoire utilisé en association avec des anesthésiques locaux pour le traitement des hémorroïdes et pour l'anesthésie locale .

Mécanisme D'action

Target of Action

Ruscorectal is a combination drug that primarily targets hemorrhoids . The primary active ingredient in Ruscorectal is Ruscogenin, an anti-inflammatory steroid .

Mode of Action

It is known that ruscogenin, the primary active ingredient, exhibits anti-inflammatory properties . It is used in combination with local anesthetics for the treatment of hemorrhoids and for local anesthesia .

Biochemical Pathways

The efficacy of combination therapy, such as ruscorectal, relies on the combined treatments’ capacity to address multiple distinct pathways, leading to a reduction in drug resistance .

Result of Action

The result of Ruscorectal’s action is the alleviation of symptoms associated with hemorrhoids, likely due to the anti-inflammatory properties of Ruscogenin . .

Action Environment

It is known that the effectiveness of combination therapies can be influenced by various factors, including the patient’s overall health status, the presence of other medications, and individual genetic variations .

Analyse Biochimique

Biochemical Properties

Ruscorectal (combination) plays a significant role in biochemical reactions due to its anti-inflammatory properties. The primary components, Ruscogenin and Neoruscogenin, interact with various enzymes and proteins to exert their effects. Ruscogenin, for instance, is known to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions help reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, Ruscorectal (combination) interacts with proteins involved in the immune response, modulating their activity to reduce inflammation and promote healing .

Cellular Effects

Ruscorectal (combination) has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, Ruscogenin, a component of Ruscorectal (combination), has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune response . By inhibiting NF-κB, Ruscorectal (combination) reduces the expression of pro-inflammatory genes and cytokines, leading to decreased inflammation. Additionally, Ruscorectal (combination) has been shown to modulate the activity of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Ruscorectal (combination) involves several key interactions at the molecular level. Ruscogenin, one of the primary components, binds to specific receptors on the surface of immune cells, inhibiting their activation and subsequent release of pro-inflammatory mediators . This binding interaction leads to the inhibition of enzyme activity, such as COX and LOX, which are involved in the synthesis of inflammatory mediators . Additionally, Ruscorectal (combination) modulates gene expression by inhibiting the activation of transcription factors like NF-κB, resulting in reduced expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ruscorectal (combination) have been observed to change over time. Studies have shown that the anti-inflammatory effects of Ruscorectal (combination) are sustained over a prolonged period, with minimal degradation of its active components . The stability of Ruscorectal (combination) in laboratory settings ensures its long-term efficacy in reducing inflammation and promoting healing. Additionally, long-term studies have demonstrated that Ruscorectal (combination) does not exhibit significant cytotoxicity, making it a safe option for prolonged use .

Dosage Effects in Animal Models

The effects of Ruscorectal (combination) vary with different dosages in animal models. Studies have shown that low to moderate doses of Ruscorectal (combination) effectively reduce inflammation and promote healing without causing significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage of Ruscorectal (combination) to maximize its therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

Ruscorectal (combination) is involved in various metabolic pathways, primarily related to its anti-inflammatory properties. The primary components, Ruscogenin and Neoruscogenin, are metabolized by liver enzymes, including cytochrome P450 enzymes . These enzymes facilitate the breakdown of Ruscorectal (combination) into its active metabolites, which exert their therapeutic effects. Additionally, Ruscorectal (combination) has been shown to modulate metabolic flux, leading to changes in the levels of various metabolites involved in the inflammatory response .

Transport and Distribution

The transport and distribution of Ruscorectal (combination) within cells and tissues involve specific transporters and binding proteins. Ruscogenin and Neoruscogenin, the primary components of Ruscorectal (combination), are transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) . Once inside the cells, these components bind to specific proteins, facilitating their distribution to target tissues. The localization and accumulation of Ruscorectal (combination) in inflamed tissues contribute to its therapeutic effects .

Subcellular Localization

The subcellular localization of Ruscorectal (combination) plays a crucial role in its activity and function. Studies have shown that Ruscogenin and Neoruscogenin, the primary components of Ruscorectal (combination), are localized in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct these components to their respective compartments. The subcellular localization of Ruscorectal (combination) ensures its optimal activity and function in reducing inflammation and promoting healing .

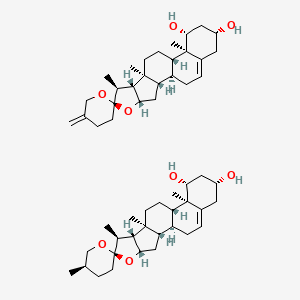

Propriétés

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol;(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4.C27H40O4/c2*1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3;5,16,18-24,28-29H,1,6-14H2,2-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-;16-,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTJXMKBDQFMHO-RNKMQGRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1.CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1.C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CCC(=C)CO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H82O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50933-59-0 | |

| Record name | Ruscorectal (combination) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050933590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

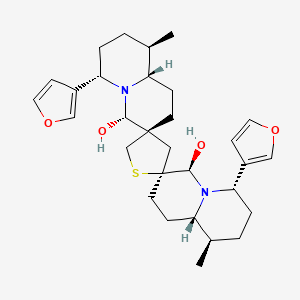

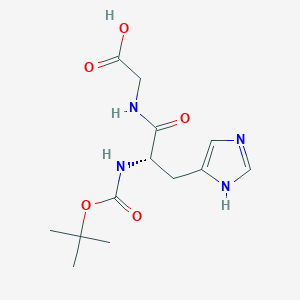

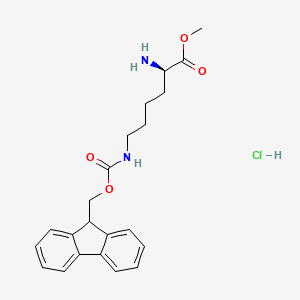

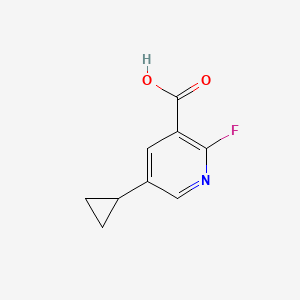

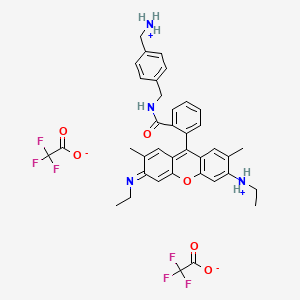

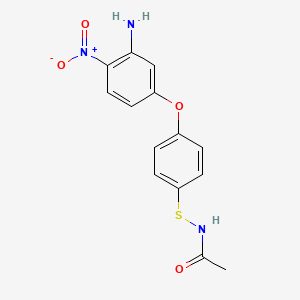

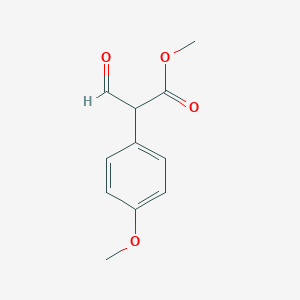

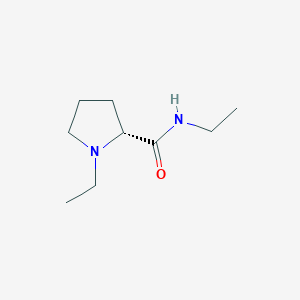

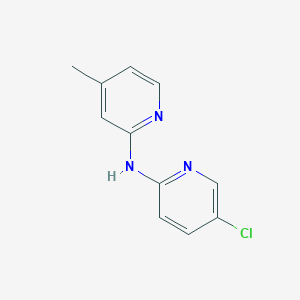

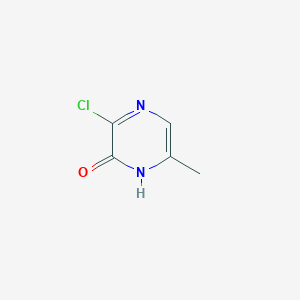

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1495632.png)

![Ethanamine, 2-[(5-chloro-2-pyrimidinyl)oxy]-N,N-dimethyl-](/img/structure/B1495659.png)

![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol](/img/structure/B1495685.png)

![1,2-Bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B1495694.png)